Vicina

Descripción general

Descripción

La vicina es un glucósido alcaloide que se encuentra principalmente en las habas (Vicia faba).

Aplicaciones Científicas De Investigación

La vicina tiene varias aplicaciones en la investigación científica:

Estudios Biológicos: La this compound se utiliza para estudiar los efectos de la deficiencia de glucosa-6-fosfato deshidrogenasa y la anemia hemolítica resultante.

Investigación Agrícola: Los estudios sobre el contenido de this compound en las habas tienen como objetivo desarrollar cultivares con bajo contenido de this compound para reducir el riesgo de favismo.

Mecanismo De Acción

La vicina en sí es inactiva en el cuerpo. Después de la ingestión, es hidrolizada por la microflora intestinal para producir dithis compound . La dithis compound genera especies reactivas de oxígeno, lo que lleva al estrés oxidativo y la hemólisis en individuos con deficiencia de glucosa-6-fosfato deshidrogenasa . El objetivo molecular principal es el glóbulo rojo, donde la falta de glucosa-6-fosfato deshidrogenasa afecta la capacidad de la célula para neutralizar las especies reactivas de oxígeno .

Compuestos Similares:

Conthis compound: Otro glucósido alcaloide que se encuentra en las habas, estructuralmente similar a la this compound pero con una aglicona diferente (isouramil) después de la hidrólisis.

Singularidad de la this compound: La singularidad de la this compound radica en sus efectos toxicológicos específicos relacionados con la deficiencia de glucosa-6-fosfato deshidrogenasa. Si bien la conthis compound también contribuye al favismo, la this compound se estudia más ampliamente debido a su mayor prevalencia en las habas .

Análisis Bioquímico

Biochemical Properties

Vicine plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. One of the key enzymes involved in the biosynthesis of vicine is VC1, which exhibits GTP cyclohydrolase II activity. This enzyme catalyzes the conversion of GTP to vicine, highlighting the importance of purine metabolism in its synthesis . Additionally, vicine interacts with other biomolecules, such as glucose-6-phosphate dehydrogenase, where its presence can inhibit the enzyme’s activity, leading to oxidative stress and hemolysis in susceptible individuals .

Cellular Effects

Vicine exerts several effects on different cell types and cellular processes. In red blood cells, vicine can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and lead to hemolysis. This oxidative stress also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of vicine can upregulate the expression of antioxidant genes as a cellular response to mitigate oxidative damage .

Molecular Mechanism

At the molecular level, vicine’s mechanism of action involves its binding interactions with biomolecules and its impact on enzyme activity. Vicine binds to glucose-6-phosphate dehydrogenase, inhibiting its function and leading to a decrease in the production of NADPH. This reduction in NADPH levels impairs the cell’s ability to counteract oxidative stress, resulting in cellular damage and hemolysis. Additionally, vicine can influence gene expression by modulating transcription factors involved in the oxidative stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of vicine can change over time due to its stability and degradation. Vicine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its bioactivity. Long-term studies have shown that prolonged exposure to vicine can result in sustained oxidative stress and chronic cellular damage, particularly in red blood cells .

Dosage Effects in Animal Models

The effects of vicine vary with different dosages in animal models. At low doses, vicine may cause mild oxidative stress without significant adverse effects. At higher doses, vicine can induce severe hemolysis and oxidative damage, leading to toxic effects. Threshold effects have been observed, where a critical concentration of vicine is required to elicit noticeable cellular responses .

Metabolic Pathways

Vicine is involved in several metabolic pathways, particularly those related to purine metabolism. The enzyme VC1 catalyzes a key step in the biosynthesis of vicine from GTP. Additionally, vicine can influence metabolic flux by altering the activity of enzymes involved in oxidative stress responses, such as glucose-6-phosphate dehydrogenase. This interaction can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, vicine is transported and distributed through various mechanisms. It can be taken up by specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, vicine can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

Vicine’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in oxidative stress responses. Additionally, vicine can be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals, influencing its biochemical activity and cellular effects .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de la vicina implica la extracción de fuentes naturales, principalmente las habas. Históricamente, la this compound se aisló utilizando la extracción con ácido sulfúrico seguida de la precipitación con sulfato de mercurio . Las rutas sintéticas modernas pueden involucrar técnicas más refinadas, pero las vías sintéticas detalladas no están ampliamente documentadas en la literatura.

Métodos de Producción Industrial: La producción industrial de this compound no es común debido a sus limitadas aplicaciones comerciales y la disponibilidad de fuentes naturales. El proceso de extracción de las habas sigue siendo el método principal para obtener this compound .

Análisis De Reacciones Químicas

Tipos de Reacciones: La vicina se somete a hidrólisis en el cuerpo, catalizada por la microflora intestinal, para producir su aglicona, dithis compound . Esta reacción es significativa ya que la dithis compound es un compuesto altamente reactivo que puede generar radicales libres.

Reactivos y Condiciones Comunes:

Hidrólisis: Esta reacción normalmente ocurre en condiciones fisiológicas en presencia de enzimas intestinales.

Oxidación y Reducción: La this compound en sí es relativamente estable, pero su aglicona, dithis compound, puede sufrir reacciones de oxidación-reducción, contribuyendo a sus efectos tóxicos.

Productos Principales:

Comparación Con Compuestos Similares

Uniqueness of Vicine: Vicine’s uniqueness lies in its specific toxicological effects related to glucose-6-phosphate dehydrogenase deficiency. While convicine also contributes to favism, vicine is more extensively studied due to its higher prevalence in fava beans .

Propiedades

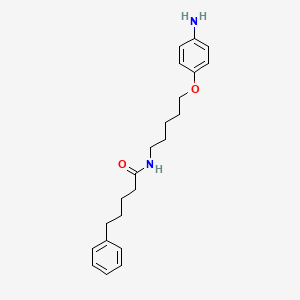

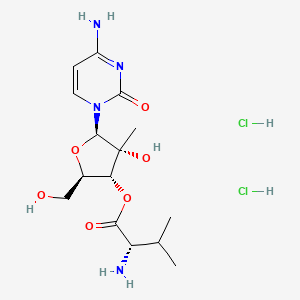

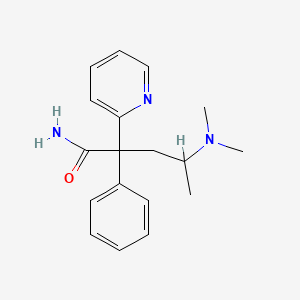

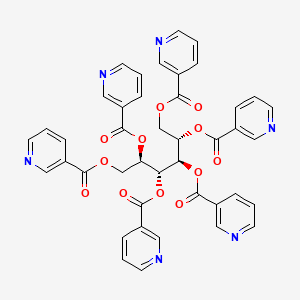

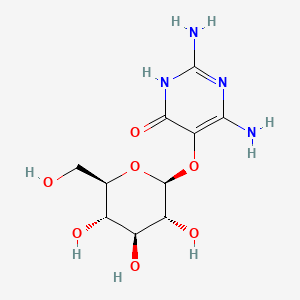

IUPAC Name |

2,4-diamino-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O7/c11-7-6(8(19)14-10(12)13-7)21-9-5(18)4(17)3(16)2(1-15)20-9/h2-5,9,15-18H,1H2,(H5,11,12,13,14,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNGTSCIQCLKEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2=C(N=C(NC2=O)N)N)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

10 mg/mL | |

| Record name | Vicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

152-93-2 | |

| Record name | Vicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

243 - 244 °C | |

| Record name | Vicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of vicine?

A1: Vicine itself is not the direct effector molecule. Its aglycone form, divicine, formed by the action of the enzyme β-glucosidase in the gut, is the biologically active form. [, , ] Divicine primarily targets red blood cells, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. [, , ]

Q2: How does divicine affect red blood cells?

A2: Divicine is a potent oxidant that rapidly depletes reduced glutathione (GSH) in red blood cells. [, , ] This depletion, especially severe in G6PD deficient individuals who cannot readily regenerate GSH, makes red blood cells susceptible to oxidative damage, leading to hemolysis. [, , ]

Q3: Beyond red blood cells, what other potential effects does divicine have?

A3: Research suggests that divicine can also induce oxidative stress and damage in other cell types, notably endothelial cells. [] This damage is mediated by iron overload, increased reactive oxygen species (ROS), and lipid peroxidation, suggesting potential implications for vascular health. []

Q4: What is the molecular formula and weight of vicine?

A4: Vicine has the molecular formula C10H16N4O7 and a molecular weight of 304.25 g/mol. [, ]

Q5: Is there spectroscopic data available for vicine?

A5: Yes, studies have characterized vicine using techniques like UV-Vis spectrophotometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. [, , ] UV-Vis data reveals characteristic absorption maxima at specific wavelengths depending on the pH of the solution. [, ]

Q6: Are there effective methods to remove vicine from faba beans?

A6: Several methods have been investigated to detoxify faba beans. Soaking in acidic solutions, particularly continuous flow soaking with water or dilute acetic acid, has shown promise in effectively removing vicine and convicine. [, ] Enzymatic treatment with β-glucosidase from sources like almond powder can also hydrolyze vicine and convicine in food preparations, significantly reducing their concentrations. [, ]

Q7: How does the structure of vicine relate to its biological activity?

A7: The biological activity of vicine is intrinsically linked to its conversion into divicine. [, , ] This transformation involves the removal of the glucose moiety, highlighting the importance of the pyrimidine ring structure for its oxidative properties. [, ]

Q8: Are there specific biomarkers to identify individuals susceptible to favism?

A8: Yes, the primary biomarker for favism susceptibility is a deficiency in the G6PD enzyme. [, , ] Genetic testing can identify individuals with this deficiency, allowing for preventative measures like avoiding fava bean consumption. [, , ]

Q9: Are there biomarkers to monitor the effects of vicine/divicine exposure?

A9: Monitoring GSH levels in red blood cells can be a useful indicator of divicine-induced oxidative stress. [, ] Other potential biomarkers include elevated lipid peroxidation products (like malondialdehyde) and markers of red blood cell damage (like increased bilirubin levels). [, ]

Q10: What are the common methods for quantifying vicine and convicine?

A10: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used method for quantifying vicine and convicine in faba beans and food products. [, , ] Thin-layer chromatography (TLC) has also been used, often in conjunction with spectrophotometric methods for quantification. [, , ]

Q11: Are there any challenges associated with quantifying vicine and convicine?

A11: One challenge is the lack of standardized reference materials for these compounds, making accurate quantification across different studies difficult. [] Furthermore, the presence of numerous vicine and convicine derivatives in faba beans adds complexity to analysis. []

Q12: Are there alternative protein sources to faba beans that don't contain vicine and convicine?

A12: Yes, several other legumes and pulses, like chickpeas, lentils, and peas, are good protein sources without the concerns of vicine and convicine. []

Q13: Are there efforts to develop faba bean varieties with lower vicine and convicine content?

A13: Yes, plant breeding programs are actively working to develop low-vicine and low-convicine faba bean cultivars to improve their safety and expand their use in food and feed. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.